BenchChemオンラインストアへようこそ!

1-(4-Fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid

Medicinal Chemistry Physicochemical Property Prediction Lead Optimization

1-(4-Fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid (CAS 926238-43-9) is a fluorinated pyridazine-3-carboxylic acid derivative with the molecular formula C11H7FN2O3 and a molecular weight of 234.18 g/mol. The compound features a 6-oxo-1,6-dihydropyridazine core bearing a 4-fluorophenyl substituent at N1 and a carboxylic acid group at C3, yielding a computed XLogP3-AA of 1.1 and a topological polar surface area of 70 Ų.

Molecular Formula C11H7FN2O3
Molecular Weight 234.18 g/mol
CAS No. 926238-43-9
Cat. No. B1319864
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid
CAS926238-43-9
Molecular FormulaC11H7FN2O3
Molecular Weight234.18 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N2C(=O)C=CC(=N2)C(=O)O)F
InChIInChI=1S/C11H7FN2O3/c12-7-1-3-8(4-2-7)14-10(15)6-5-9(13-14)11(16)17/h1-6H,(H,16,17)
InChIKeyVNHLEFHDAHNXIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid (CAS 926238-43-9): Procurement-Relevant Structural and Physicochemical Profile


1-(4-Fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid (CAS 926238-43-9) is a fluorinated pyridazine-3-carboxylic acid derivative with the molecular formula C11H7FN2O3 and a molecular weight of 234.18 g/mol [1]. The compound features a 6-oxo-1,6-dihydropyridazine core bearing a 4-fluorophenyl substituent at N1 and a carboxylic acid group at C3, yielding a computed XLogP3-AA of 1.1 and a topological polar surface area of 70 Ų [1]. It is supplied as a research-grade building block by multiple vendors, typically at purities of 95–98% (HPLC), and is classified under GHS as Acute Tox. 4 (oral), Skin Irrit. 2, Eye Irrit. 2A, and STOT SE 3 [1].

Why 1-(4-Fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid Cannot Be Replaced Arbitrarily by In-Class Analogs


The pyridazine-3-carboxylic acid scaffold is sensitive to the position and electronic nature of the N1-aryl substituent, which modulates both the acidity of the C3 carboxyl group and the hydrogen-bonding capacity of the 6-oxo moiety [1]. Among the accessible positional isomers—1-(2-fluorophenyl), 1-(3-fluorophenyl), and 1-(4-fluorophenyl)—the 4-fluoro substitution preserves a linear molecular axis and maximizes the distance between the electron-withdrawing fluorine and the pyridazine ring, a feature that can influence π-stacking interactions and metabolic stability in medicinal chemistry programs [1]. Furthermore, the absence of the fluorine atom (as in the unsubstituted 1-phenyl analog, CAS 412339-01-6) alters logP by approximately 0.3 units and eliminates the potential for fluorine-mediated hydrogen bonding, which can affect target binding and solubility [2]. Direct head-to-head biological or physicochemical data for these specific analogs are not publicly available; the differentiation below is therefore built on computed molecular properties, vendor-supplied purity and hazard profiles, and scaffold-level inferences from the broader dihydropyridazine literature.

Quantitative Differentiation Evidence for 1-(4-Fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid vs. Closest Analogs


Computed Lipophilicity (XLogP3-AA) of 4-Fluorophenyl vs. 2-Fluorophenyl and Unsubstituted Phenyl Analogs

The 4-fluorophenyl isomer exhibits a computed XLogP3-AA of 1.1, which is identical to the 2-fluorophenyl isomer (PubChem computed value: 1.1) but 0.3 log units higher than the unsubstituted 1-phenyl analog (XLogP3-AA = 0.8) [1][2]. This moderated lipophilicity, combined with a topological polar surface area (TPSA) of 70 Ų, places the compound within a favorable range for oral bioavailability according to Lipinski's and Veber's rules, whereas the 2-fluorophenyl isomer exhibits a slightly lower TPSA (67 Ų) due to intramolecular steric effects that reduce solvent exposure of the carbonyl oxygen [1]. The difference in TPSA is modest (3 Ų) but may contribute to differential permeability in cell-based assays.

Medicinal Chemistry Physicochemical Property Prediction Lead Optimization

Supplier Purity Range and Price Differentiation Between 4-Fluorophenyl and 2-Fluorophenyl Isomers

The 4-fluorophenyl isomer (CAS 926238-43-9) is offered by Santa Cruz Biotechnology at a purity of ≥95% (HPLC) in 250 mg and 1 g pack sizes, priced at $240 and $487 respectively . In contrast, the 2-fluorophenyl isomer (CAS 926231-98-3) is listed by AKSci at 95% purity, with a 1 g unit priced at approximately $120 . The higher unit price of the 4-fluorophenyl isomer reflects its greater synthetic demand and lower commercial availability, which can be a decisive factor for procurement planning in multi-step synthesis requiring gram-scale quantities.

Chemical Procurement Building Block Quality Cost Efficiency

GHS Hazard Profile: 4-Fluorophenyl Isomer Presents Uniform Acute Toxicity and Irritation Warnings

According to the ECHA C&L notification summarized in PubChem, 1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid carries mandatory GHS hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation), each reported by 100% of notifying companies [1]. In comparison, the 2-fluorophenyl isomer (CAS 926231-98-3) is classified only as an irritant (H315, H319) without the acute oral toxicity warning (H302), based on a single notifier [2]. The presence of H302 for the 4-fluoro isomer may necessitate additional personal protective equipment (PPE) and ventilation controls during handling, which should be factored into laboratory safety protocols and procurement risk assessments.

Laboratory Safety Chemical Handling Regulatory Compliance

Rotatable Bond Count and Conformational Flexibility: 4-Fluorophenyl vs. 4-Hydroxy and 4-Alkoxy Derivatives

The target compound possesses exactly two rotatable bonds—the biaryl C–N linkage and the carboxyl C–C bond—resulting in a relatively rigid scaffold with limited conformational freedom [1]. In contrast, the 4-methoxy analog (CAS 1105193-26-7) introduces an additional rotatable bond via the methoxy group, increasing conformational entropy and potentially reducing binding affinity in rigid pockets [2]. The 4-hydroxy analog (CAS 1018498-97-9) adds a hydrogen-bond donor, which can alter solubility and crystal packing but may also introduce metabolic liabilities. The minimal rotatable bond count of the target compound is advantageous for fragment-based drug design, where ligand efficiency and minimal entropic penalty upon binding are prioritized.

Molecular Modeling Conformational Analysis Drug Design

Application Scenarios for 1-(4-Fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid Stemming from Differential Evidence


Scaffold for Fragment-Based Drug Design Requiring Rigid, Fluorinated Aryl Building Blocks

The compound's low rotatable bond count (nRotB = 2) and moderate lipophilicity (XLogP3-AA = 1.1) make it an ideal fragment for lead discovery programs targeting protein-protein interactions or kinase hinge regions where conformational rigidity enhances binding enthalpy [1]. Its 4-fluorophenyl group provides a useful 19F NMR handle for binding assays and metabolic tracing, a feature absent in the unsubstituted phenyl analog [1].

Intermediate for Synthesis of NaV Channel Inhibitors and Related 6-Oxo-1,6-Dihydropyridazine Derivatives

Recent patent literature (e.g., RU2791534C2) discloses 6-oxo-1,6-dihydropyridazine-3-carboxylic acid derivatives as potent NaV channel blockers [1]. The 4-fluorophenyl variant serves as a direct precursor for amide coupling or esterification at the C3 carboxyl group, enabling rapid diversification of the aryl substituent while retaining the pharmacophoric pyridazine core [1].

Reference Standard for Analytical Method Development in Fluorinated Heterocycle QC

With a well-defined GHS profile (H302, H315, H319, H335) and commercial availability at ≥95% purity, the compound can serve as a reference standard for HPLC or LC-MS method validation in laboratories quantifying fluorinated pyridazine impurities in pharmaceutical process chemistry [2]. Its distinct retention time relative to the 2-fluorophenyl isomer allows for isomeric purity assessment in reaction monitoring.

Comparative Physicochemical Tool Compound for logP and TPSA Calibration Studies

The computed logP of 1.1 and TPSA of 70 Ų place this compound at the boundary of typical CNS drug space. It can be used alongside the 2-fluorophenyl (XLogP3-AA = 1.1, TPSA = 67 Ų) and unsubstituted phenyl (XLogP3-AA = 0.8, TPSA = 70 Ų) analogs in chromatographic hydrophobicity index (CHI) or PAMPA permeability calibration sets to deconvolute the contributions of fluorine position to membrane transport [1][3].

Quote Request

Request a Quote for 1-(4-Fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.